molecular formula C16H16O2 B1618165 4,4-Diphenylbutanoic acid CAS No. 14578-67-7

4,4-Diphenylbutanoic acid

Cat. No.: B1618165
CAS No.: 14578-67-7
M. Wt: 240.3 g/mol
InChI Key: FLSBZXWDASEHJU-UHFFFAOYSA-N
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Description

4,4-Diphenylbutanoic acid (CAS 14578-67-7) is a carboxylic acid derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure features two phenyl groups attached to the fourth carbon of a butanoic acid backbone. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the preparation of chiral tetralone derivatives and antidepressants (e.g., derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine) . Limited physical property data (e.g., boiling point, solubility) are available in the provided evidence, but its crystalline derivatives and analogs are frequently studied for applications in materials science and drug development.

Properties

CAS No.

14578-67-7

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

4,4-diphenylbutanoic acid

InChI

InChI=1S/C16H16O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)

InChI Key

FLSBZXWDASEHJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2

Other CAS No.

14578-67-7

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Chemical Reactions Analysis

Mechanistic Pathway

The proposed mechanism involves:

  • Protonation of the oxidant (e.g., TriPAFC → TriPAFCH⁺) .

  • Enolization of the substrate (4-oxo acid) facilitated by low dielectric constant media .

  • Formation of a chromate ester intermediate , followed by cleavage to release benzoic acid (Scheme 1) .

Reaction Orders

  • First-order dependence on [4-oxo acid] .

  • First-order dependence on [H⁺] .

  • Zero-order dependence on [oxidant] under pseudo-first-order conditions .

Table 1: Rate Constants and Activation Parameters

% AcOH-H₂O (v/v)10²k₂ (dm³mol⁻¹s⁻¹)Eₐ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
50%3.1545.2-98.374.6
60%4.9243.8-102.175.8
70%7.8441.6-108.777.1
Data derived from Eyring plots at 298–313 K .

Solvent Effects

Increasing acetic acid content (lower dielectric constant, D ) accelerates the reaction:

  • Linear correlation between log k₁ and 1/D .

  • Lower D enhances protonation and enolization, critical for intermediate formation .

Catalytic Effects

  • Picolinic acid and 1,10-phenanthroline act as catalysts by forming Cr(VI)-ligand complexes, stabilizing reactive intermediates .

  • Mn(II) ions retard the reaction by reducing Cr(IV) to Cr(III), confirming Cr(IV)'s role in the mechanism .

Thermodynamic Insights

  • Negative entropy of activation (ΔS‡ ≈ -98 to -109 J/mol·K) indicates a highly ordered transition state .

  • Enthalpy of activation (Eₐ ≈ 41–45 kJ/mol) suggests moderate energy barriers for the oxidation .

Contrast with 4,4-Diphenylbutanoic Acid

While no direct data exists for this compound, its lack of a reactive γ-keto group implies divergent reactivity. Potential reactions for this compound could include:

  • Decarboxylation under thermal or acidic conditions.

  • Esterification with alcohols.

  • Electrophilic aromatic substitution on phenyl groups.

Research Gaps and Limitations

  • No studies on This compound were identified in the provided sources.

  • Existing data is limited to chromium(VI)-mediated oxidations; other reaction types (e.g., reductions, cyclizations) remain unexplored.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4,4-diphenylbutanoic acid and related compounds:

Compound Name Molecular Formula Key Substituents/Features Applications References
This compound C₁₆H₁₆O₂ Two phenyl groups at C4; carboxylic acid Pharmaceutical intermediates
2,2'-Biquinoline-4,4'-dicarboxylic acid C₂₀H₁₂N₂O₄ Two quinoline rings; two carboxylic acids Coordination chemistry, metal-organic frameworks (MOFs)
4,4'-(Hexafluoroisopropylidene)diphthalic acid C₁₇H₈F₆O₄ Fluorinated isopropylidene bridge; two phthalic acid groups MOF construction, gas adsorption
Caffeic Acid C₉H₈O₄ 3,4-Dihydroxybenzeneacrylic acid; phenolic groups Antioxidants, food/cosmetic additives
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ Ethyl ester; amino and fluorine substituents Fluorinated peptide synthesis

Physicochemical Properties

  • Hydrophobicity: this compound is highly hydrophobic due to its two aromatic rings, whereas caffeic acid (LogP ~1.15–3.28) and 2,2'-biquinoline-4,4'-dicarboxylic acid (consensus LogP 2.71) exhibit moderate lipophilicity . Fluorinated analogs like 4,4-difluoro-2-methylbutanoic acid (C₅H₈F₂O₂) have enhanced electronegativity, altering solubility and reactivity compared to non-fluorinated analogs .
  • Acidity: The carboxylic acid group in this compound confers moderate acidity (pKa ~4–5), similar to other aryl-substituted carboxylic acids. In contrast, caffeic acid’s phenolic hydroxyl groups (pKa ~8–10) make it less acidic .

Key Research Findings

  • Coordination Chemistry: Biquinoline- and bipyridine-based analogs exhibit superior metal-binding capabilities compared to this compound, making them preferred in MOF design .
  • Biological Activity: Caffeic acid’s antioxidant properties contrast with this compound’s role as a non-bioactive intermediate .
  • Derivatization Potential: Amino- and fluorine-substituted derivatives of butanoic acids show enhanced utility in peptide synthesis and drug delivery .

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